molecular formula C15H20N2O2 B2479388 N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide CAS No. 2309573-40-6

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide

Cat. No.: B2479388
CAS No.: 2309573-40-6
M. Wt: 260.337
InChI Key: MLSKOIRVWYOYOF-UHFFFAOYSA-N
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Mechanism of Action

Indole is a heterocyclic compound with an aromatic benzopyrrole nucleus. It contains ten π-electrons, making it aromatic, similar to benzene. Researchers have synthesized various scaffolds of indole due to its broad-spectrum biological activities . Indole derivatives are found in many synthetic drug molecules and natural compounds. For instance, tryptophan contains the indole parent nucleus, and indole-3-acetic acid is a plant hormone produced from tryptophan degradation in higher plants.

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Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide typically involves the formation of the indole ring followed by the attachment of the butanamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the hydroxyethyl and butanamide groups.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide has various scientific research applications, including:

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-4-15(19)16-10-14(18)12-5-6-13-11(9-12)7-8-17(13)2/h5-9,14,18H,3-4,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSKOIRVWYOYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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